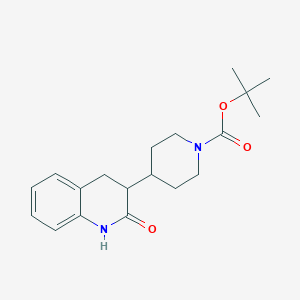
tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate
Overview
Description
tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the piperidine ring. The reaction conditions often involve the use of strong bases and protecting groups to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the quinoline moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic ring of the quinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate serves as a building block for more complex molecules. It is used in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising lead compound for drug development.
Industry: In the chemical industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate is unique due to its specific quinoline derivative. This structural feature imparts distinct biological activities and synthetic utility, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C19H26N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-8-13(9-11-21)15-12-14-6-4-5-7-16(14)20-17(15)22/h4-7,13,15H,8-12H2,1-3H3,(H,20,22) |
InChI Key |
JVUSGAVMOAHFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













